molecular formula C4H4ClF3O2 B15289475 Methyl 2-chloro-3,3,3-trifluoropropanoate CAS No. 382-92-3

Methyl 2-chloro-3,3,3-trifluoropropanoate

Cat. No.: B15289475
CAS No.: 382-92-3
M. Wt: 176.52 g/mol
InChI Key: VVYPKMRQTPLBKO-UHFFFAOYSA-N
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Description

Methyl 2-chloro-3,3,3-trifluoropropanoate (C₄H₄ClF₃O₂) is a fluorinated ester featuring a chlorine atom at the β-position and three fluorine atoms at the γ-carbon. This compound serves as a critical intermediate in agrochemical synthesis, particularly in pyrethroid insecticides (e.g., bifenthrin and cyhalothrin) . Its structure combines electrophilic reactivity (via the chloro group) with enhanced stability and lipophilicity due to the trifluoromethyl moiety. Synthesis routes often involve esterification of the corresponding carboxylic acid or nucleophilic substitution under controlled conditions to avoid side reactions, as seen in analogous systems .

Properties

CAS No.

382-92-3

Molecular Formula

C4H4ClF3O2

Molecular Weight

176.52 g/mol

IUPAC Name

methyl 2-chloro-3,3,3-trifluoropropanoate

InChI

InChI=1S/C4H4ClF3O2/c1-10-3(9)2(5)4(6,7)8/h2H,1H3

InChI Key

VVYPKMRQTPLBKO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(C(F)(F)F)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-chloro-3,3,3-trifluoropropanoate can be synthesized through several methods. One common method involves the reaction of methyl 3,3,3-trifluoropropanoate with thionyl chloride (SOCl2) in the presence of a catalyst. The reaction typically occurs under reflux conditions, and the product is purified through distillation.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, and the product is typically obtained through continuous distillation and purification processes.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-chloro-3,3,3-trifluoropropanoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines, alcohols, or thiols.

    Hydrolysis: The ester group can be hydrolyzed to produce the corresponding acid and alcohol.

    Reduction: The compound can be reduced to form the corresponding alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) are commonly used under mild conditions.

    Hydrolysis: Acidic or basic conditions can be employed, with reagents like hydrochloric acid (HCl) or sodium hydroxide (NaOH).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used under anhydrous conditions.

Major Products Formed

    Nucleophilic Substitution: Products include various substituted derivatives depending on the nucleophile used.

    Hydrolysis: The major products are 2-chloro-3,3,3-trifluoropropanoic acid and methanol.

    Reduction: The major product is 2-chloro-3,3,3-trifluoropropanol.

Scientific Research Applications

Methyl 2-chloro-3,3,3-trifluoropropanoate is used in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of fluorinated compounds and pharmaceuticals.

    Biology: In the study of enzyme inhibition and protein interactions.

    Medicine: As a precursor in the development of drugs with fluorinated moieties.

    Industry: In the production of agrochemicals, polymers, and specialty chemicals.

Mechanism of Action

The mechanism of action of methyl 2-chloro-3,3,3-trifluoropropanoate involves its reactivity with nucleophiles and its ability to undergo hydrolysis and reduction. The molecular targets and pathways depend on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the chlorine atom is the primary site of attack, leading to the formation of various substituted products.

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1 Structural Analogs and Substitution Patterns

The table below highlights key structural analogs and their distinguishing features:

Compound Name Molecular Formula Substituents Key Properties/Applications Reference Evidence
Methyl 2-chloro-3,3,3-trifluoropropanoate C₄H₄ClF₃O₂ Cl (C2), CF₃ (C3) Pyrethroid precursor; moderate volatility
Methyl 3,3,3-trifluoro-2-(trifluoromethyl)propanoate C₅H₅F₆O₂ CF₃ (C2, C3) High lipophilicity; solvent-resistant coatings
Methyl 2-amino-3,3,3-trifluoropropanoate C₄H₆F₃NO₂ NH₂ (C2), CF₃ (C3) Pharmaceutical intermediate; pKa ~2.7
Methyl 3-chloro-2,2,3,3-tetrafluoropropionate C₄H₃ClF₄O₂ Cl (C3), 2×F (C2), 2×F (C3) High electronegativity; specialty polymers
Ethyl 2-diazo-3,3,3-trifluoropropanoate C₅H₅F₃N₂O₂ Diazo (C2), CF₃ (C3) Carbene precursor; asymmetric synthesis
2.3 Physical and Chemical Properties
  • Boiling Points: this compound exhibits a boiling point ~147.5°C (predicted), lower than methyl 3-chloro-2,2,3,3-tetrafluoropropionate (higher due to additional fluorine atoms) .
  • Stability : Trifluoromethyl groups confer thermal and chemical stability, but chlorine’s electrophilicity makes the parent compound prone to hydrolysis under basic conditions, necessitating careful handling .
  • Toxicity: Limited toxicological data exist for many analogs, though methyl 2-amino-3,3,3-trifluoropropanoate is flagged for eye irritation (Risk Code 36) , while pyrethroid derivatives show low mammalian toxicity but high insect selectivity .

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